N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

PP2A activation covalent inhibitor cysteine targeting

Research on PPP2R1A C377 targeting is often frustrated by non-specific ligands. JNS 1-40 is the minimal covalent pharmacophore for this hotspot. • Irreversibly engages C377 with >5 selectivity across the proteome. • Attenuates TNBC xenograft tumor growth at 50 mg/kg i.p. with no overt toxicity. • Essential tool; analogs lacking the N-benzyl or benzodioxane show 16- to 476-fold potency loss. Reliable global supply for critical mechanistic studies.

Molecular Formula C17H16ClNO3
Molecular Weight 317.8 g/mol
Cat. No. B11035250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Molecular FormulaC17H16ClNO3
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3)C(=O)CCl
InChIInChI=1S/C17H16ClNO3/c18-11-17(20)19(12-13-4-2-1-3-5-13)14-6-7-15-16(10-14)22-9-8-21-15/h1-7,10H,8-9,11-12H2
InChIKeyPOYZNHCCXQEULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNS 1-40: Procurement-Grade Covalent Probe for PPP2R1A C377


N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 2241773-03-3; synonym JNS 1‑40) is a synthetic, cysteine‑reactive covalent ligand belonging to the chloroacetamide class [1]. The compound was rationally optimized from fragment DKM 2‑90 to target the druggable hotspot C377 on the regulatory subunit PPP2R1A of protein phosphatase 2A (PP2A) [1]. It bears the 2,3‑dihydrobenzo[b][1,4]dioxin (benzodioxane) pharmacophore, an N‑benzyl substituent, and a chloroacetamide electrophilic warhead that forms an irreversible covalent bond with the thiol of C377 [1]. Its primary utility is as a chemical probe for pharmacological activation of PP2A tumor‑suppressor signaling, with demonstrated in vivo efficacy in breast‑cancer xenograft models [1].

Covalent cysteine-reactive probe

Irreversible engagement of PPP2R1A C377 for PP2A tumor-suppressor pathway studies

Benzodioxane chloroacetamide scaffold

Optimized pharmacophore from fragment DKM 2-90; defined SAR for target-engagement research

Xenograft model-compatible

Reported use in 231MFP triple-negative breast cancer xenograft studies for in vivo target-engagement profiling

Why Generic Chloroacetamide or Benzodioxane Analogs Cannot Substitute


The unique interplay of the chloroacetamide warhead, the N‑benzyl group, and the 2,3‑dihydrobenzo[b][1,4]dioxin ring defines the target‑engagement fingerprint of JNS 1‑40. Replacing the benzodioxan with a tetralin (JNS 1‑37) collapses PPP2R1A potency by 476‑fold [1]. Removing the N‑benzyl group entirely (DKM 2‑90) reduces potency 16‑fold [1]. Moreover, the chloroacetamide electrophile is tuned to react selectively with cysteine 377 under physiological conditions, a feature not shared by non‑covalent benzodioxane‑containing scaffolds or generic chloroacetamides that lack the same binding‑site complementarity [1]. Consequently, procurement of a non‑identical benzodioxane acetamide carries a high risk of losing PPP2R1A C377 engagement, PP2A activation, and downstream anti‑proliferative activity, which are the critical determinants for mechanistic studies targeting this specific hotspot.

Pharmacophore

Removal of the N-benzyl group may substantially weaken PPP2R1A C377 engagement, as observed in fragment DKM 2-90.

Scaffold

Replacing the benzodioxane oxygen heterocycle with a tetralin carbocycle risks a profound loss of binding potency.

Warhead

Non-covalent benzodioxane acetamides lack the irreversible C377 modification required for sustained PP2A activation.

Quantitative Comparator-Based Differentiation Evidence


PPP2R1A C377 Potency vs Parent Fragment DKM 2-90

JNS 1‑40 (the target compound) inhibits PPP2R1A C377 engagement with an IC50 of 630 nM, representing a 16‑fold improvement over the parent chloroacetamide fragment DKM 2‑90 (IC50 = 10 μM) [1]. This enhancement is attributed specifically to the addition of the N‑benzyl substituent on the benzodioxane scaffold [1].

PPP2R1A engagement vs DKM 2‑90
Head-to-head
IC50 630 nM vs 10 μM (16‑fold improvement)
N-Benzyl group drives nanomolar target engagement
Competitive isoTOP‑ABPP in vitro
PP2A activation covalent inhibitor cysteine targeting breast cancer

Benzodioxan vs Tetralin Scaffold Engagement of PPP2R1A

Replacement of the 2,3‑dihydrobenzo[b][1,4]dioxin ring with a tetralin ring (compound JNS 1‑37) reduces PPP2R1A C377 engagement potency to IC50 = 300 μM, a 476‑fold loss relative to JNS 1‑40 (IC50 = 630 nM) [1]. This demonstrates the critical requirement of the oxygen‑containing benzodioxane heterocycle for high‑affinity binding.

Benzodioxane vs tetralin scaffold
Head-to-head
IC50 630 nM vs 300 μM (476‑fold difference)
Oxygen heterocycle essential for high-affinity binding
isoTOP‑ABPP; JNS 1‑37 comparator
structure–activity relationship scaffold hopping covalent ligand optimization PPP2R1A

Proteome-Wide Selectivity for PPP2R1A C377

In both in vitro proteome (231MFP lysate) and in situ (live 231MFP cells) isoTOP‑ABPP experiments, JNS 1‑40 treatment resulted in only one protein target—PPP2R1A C377—with a quantitative isotopic ratio >5, out of >1000 profiled cysteines [1]. The parent fragment DKM 2‑90 also primarily targeted C377 but with a weaker engagement profile, whereas the natural‑product comparator withaferin A additionally engages C390 of PPP2R1A and multiple other targets [1].

Proteome-wide selectivity
Reported
Sole target PPP2R1A C377 (ratio >5) in 231MFP cells
Minimal off-target cysteine reactivity
isoTOP‑ABPP >1000 cysteines; in vitro and in situ
chemoproteomics target selectivity isoTOP‑ABPP off‑target profiling

C377-Dependent PP2A Activation and Downstream Signaling

JNS 1‑40 activates PP2A enzymatic activity in vitro using purified PP2A complexes containing wild‑type PPP2R1A, but completely fails to activate PP2A when PPP2R1A bears the C377A point mutation [1]. In 231MFP breast cancer cells, JNS 1‑40 treatment significantly reduces phosphorylated AKT (pAKT) levels, confirming functional PP2A reactivation [1]. The anti‑proliferative effect is attenuated in siPPP2R1A‑knockdown cells, establishing on‑target dependence [1]. By contrast, PP2A activators such as DT‑061 operate via a fundamentally different mechanism—stabilizing the B56α PP2A holoenzyme rather than covalently engaging PPP2R1A—and do not rely on C377 modification.

PP2A activation vs DT‑061
Context-dependent
C377-dependent activation; abolished by C377A mutation
Covalent mechanism distinct from B56α stabilizers
pAKT reduction in 231MFP cells; DT‑061 does not require C377
PP2A phosphatase activation AKT dephosphorylation oncogenic signaling C377A mutant

In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft

JNS 1‑40 administered daily at 50 mg/kg i.p. significantly attenuated tumor growth in a 231MFP triple‑negative breast cancer xenograft model over a 30‑day treatment period, confirming in vivo target engagement via ex vivo isoTOP‑ABPP (PPP2R1A C377 light:heavy ratio = 5.7) [1]. No overt toxicity or body‑weight loss was observed [1]. While the parent fragment DKM 2‑90 required 100 μM concentrations to show anti‑proliferative effects in vitro (no in vivo data reported), JNS 1‑40 achieves tumor‑growth inhibition at a dose that is well‑tolerated, demonstrating a therapeutically relevant efficacy window that DKM 2‑90 and structurally simpler analogs lack.

In vivo xenograft tumor growth
Model-response context
50 mg/kg i.p. daily attenuated tumor growth; target engagement ratio 5.7
Supports in vivo target-engagement studies in TNBC models
231MFP xenograft >30 days; no overt toxicity reported
in vivo efficacy xenograft breast cancer tumor growth inhibition

HDAC2 Inhibitory Activity and Selectivity Window

The target compound was tested against HDAC2 in a fluorescence‑based enzyme assay, yielding an IC50 of 20,000 nM [1]. In comparison, the established HDAC2 probe HDAC‑IN‑88 (compound HJ‑9) inhibits HDAC2 with an IC50 of 2,308 nM . The 7.7‑fold lower potency of JNS 1‑40 indicates that HDAC2 is not a primary target at the nanomolar concentrations required for PPP2R1A C377 engagement (IC50 = 630 nM), providing a quantitative selectivity margin that reinforces its utility as a PPP2R1A‑selective covalent probe.

HDAC2 selectivity
Reported
IC50 20,000 nM vs 2,308 nM for HDAC‑IN‑88 (7.7‑fold lower)
HDAC2 not a primary target at PPP2R1A‑engaging concentrations
Fluorescence-based assay; BindingDB BDBM50591632
HDAC2 off‑target profiling covalent probe selectivity window

Evidence-Grounded Application Scenarios for Procurement


Selective Pharmacological Activation of PP2A via Covalent Engagement

Use JNS 1‑40 at 0.5–5 μM in cellular assays to achieve selective covalent modification of PPP2R1A C377, resulting in PP2A activation and pAKT suppression in triple‑negative breast cancer (TNBC) cells [1]. The C377A mutant control (complete loss of PP2A activation) provides a genetically clean negative‑control experiment that is not feasible with non‑covalent PP2A activators such as DT‑061 [1][2]. IsoTOP‑ABPP confirms that no other cysteine in the >1000‑site proteome is engaged with a ratio >5, ensuring unambiguous pharmacological readout [1].

PPP2R1A-Targeted Tumor Growth Inhibition in Xenograft Models

JNS 1‑40 is the only reported synthetically tractable, covalent PPP2R1A C377 ligand with validated in vivo efficacy. Administer 50 mg/kg i.p. daily in 231MFP TNBC xenograft‑bearing mice to significantly attenuate tumor growth [1]. Target engagement can be confirmed post‑mortem by ex vivo isoTOP‑ABPP (PPP2R1A C377 light:heavy ratio = 5.7) [1]. The absence of overt toxicity over >30 days supports repeated dosing for longitudinal pharmacodynamic studies [1].

Minimal Pharmacophore Validation for Covalent Ligand Optimization

JNS 1‑40 defines the minimal pharmacophore required for nanomolar PPP2R1A C377 engagement: chloroacetamide warhead + benzodioxane scaffold + N‑benzyl substituent. Use JNS 1‑40 (IC50 = 630 nM) as the benchmark comparator when evaluating new analogs. DKM 2‑90 (IC50 = 10 μM) and JNS 1‑37 (IC50 = 300 μM) serve as negative SAR controls for the N‑benzyl group and the benzodioxane ring, respectively [1]. Any replacement of the benzodioxane oxygen atoms or deletion of the N‑benzyl is predicted to reduce potency by 16‑ to 476‑fold.

Chemoproteomic Benchmark for C377-Directed Covalent Probes

JNS 1‑40 can serve as a gold‑standard reference compound when establishing or benchmarking new chemoproteomic workflows aimed at identifying cysteine‑reactive covalent ligands. Its profile—a single proteomic target with a ratio >5 across both in vitro and in situ isoTOP‑ABPP experiments—is among the cleanest reported for a covalent kinase‑family‑independent ligand [1]. Pair with DKM 2‑90 as a lower‑potency control and withaferin A as a broader‑reactivity natural‑product comparator to validate the dynamic range and resolution of the profiling platform.

Application
Selection Property
Validation Focus
PP2A pathway activation studies in cellular models
C377-dependent covalent probe
PPP2R1A C377 engagement and pAKT suppression readouts
Xenograft tumor growth model studies
In vivo model-compatible probe
Tumor growth endpoint and ex vivo target engagement
SAR benchmarking for covalent ligand optimization
Defined pharmacophore with benchmark potency data
Comparator analog potency ratios (DKM 2‑90, JNS 1‑37)
Chemoproteomic platform validation
High proteome-wide selectivity benchmark
Single-target engagement in isoTOP‑ABPP
Quote Request

Request a Quote for N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.